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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
Bromo-2-phenylquinoline, a significant heterocyclic compound with applications in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering in-depth insights into the structural elucidation of this
molecule through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS),
and infrared (IR) spectroscopy. The focus is on the causality behind experimental observations,
ensuring a thorough understanding of the molecule's spectroscopic signature.

Introduction to 4-Bromo-2-phenylquinoline

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their
wide array of biological activities and applications as versatile scaffolds in drug discovery. The
introduction of a phenyl group at the 2-position and a bromine atom at the 4-position of the
quinoline core in 4-Bromo-2-phenylquinoline creates a molecule with unique electronic and
steric properties. These features make it a valuable intermediate in the synthesis of more
complex molecules, including potential therapeutic agents and functional materials. Accurate
and comprehensive spectroscopic characterization is paramount for confirming the identity,
purity, and structure of this compound in any research and development setting.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the molecular
structure of 4-Bromo-2-phenylquinoline is presented below with a standardized atom
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numbering system. This numbering will be used consistently throughout this guide for the
assignment of NMR signals.

Caption: Molecular structure of 4-Bromo-2-phenylquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen
framework of an organic molecule. Both *H and 3C NMR provide detailed information about the
chemical environment of each nucleus, allowing for the unambiguous assignment of the
molecular structure.

While a complete experimental dataset for 4-Bromo-2-phenylquinoline is not readily available
in the cited literature, extensive data exists for the closely related isomer, 2-(3-
bromophenyl)quinolin-4(1H)-one. This compound provides an excellent model for
understanding the spectroscopic characteristics of a bromo-phenyl-quinoline system. The
following data and interpretations are based on this related structure.[1]

'H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of distinct protons, their
electronic environment, and their spatial relationship to neighboring protons through spin-spin
coupling.

Table 1: *H NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-ds (400 MHz)[1]
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Chemical Shift (5, o . Assighment
opm) Multiplicity Integration (Proposed)
11.77 S 1H N-H

8.09 t,J=8.6 Hz 1H H-Ar

8.05 t,J=1.7Hz 1H H-Ar

7.84 d,J=7.8Hz 1H H-Ar
7.80-7.73 m 2H H-Ar
7.71—-7.65 m 1H H-Ar

7.54 t,J=79Hz 1H H-Ar
7.37-7.32 m 1H H-Ar

6.36 d,J=18Hz 1H H-3

Interpretation of the tH NMR Spectrum:

The downfield singlet at 11.77 ppm is characteristic of an N-H proton in a quinolinone system,
indicating that the compound exists in the keto-enol tautomeric form shown. The aromatic
region (7.32-8.09 ppm) displays a complex series of multiplets, consistent with the presence of
two substituted benzene rings. The doublet at 6.36 ppm is assigned to the proton at the 3-
position of the quinoline ring. The various coupling patterns (triplets and doublets) and their
integration values correspond to the protons on the quinoline and the 3-bromophenyl rings. A
detailed 2D NMR analysis (such as COSY and HSQC) would be required for the definitive
assignment of each aromatic proton.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon
atoms in a molecule and their chemical environment.

Table 2: 13C NMR Data for 2-(3-bromophenyl)quinolin-4(1H)-one in DMSO-de (100 MHZz)[1]
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Chemical Shift (6, ppm) Assignment (Proposed)
176.94 C=0 (C-4)
148.35 C-Ar
140.46 C-Ar
136.43 C-Ar
133.15 C-Ar
131.95 C-Ar
131.13 C-Ar
129.91 C-Ar
126.70 C-Ar
124.90 C-Ar
124.72 C-Ar
123.40 C-Ar
122.18 C-Ar
118.76 C-Ar
107.74 C-3

Interpretation of the 13C NMR Spectrum:

The signal at 176.94 ppm is characteristic of a carbonyl carbon, confirming the quinolinone
structure. The signal at 107.74 ppm is assigned to the C-3 carbon. The remaining signals in the
downfield region (118.76-148.35 ppm) correspond to the aromatic carbons of the quinoline and
3-bromophenyl rings. The carbon directly attached to the bromine atom is expected to have a
chemical shift influenced by the "heavy atom effect," which can cause a slight upfield shift
compared to what would be expected based on electronegativity alone.

Experimental Protocol for NMR Spectroscopy
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Caption: General workflow for NMR spectroscopic analysis.

o Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-2-phenylquinoline and dissolve
it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds)
containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the
solution to a clean and dry 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the
deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. For the
13C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for all
carbon signals.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. The resulting spectrum is then phased and baseline corrected. The
chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the
molecular weight and elemental composition of a compound. It also offers structural insights
through the analysis of fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-(3-bromophenyl)quinolin-
4(1H)-one[1]
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lon Calculated m/z Found m/z

[M+H]* 300.0019 300.0020

Interpretation of the Mass Spectrum:

The high-resolution mass spectrometry data shows a protonated molecular ion at an m/z of
300.0020, which is in excellent agreement with the calculated mass for the formula
C15H11BrNO. A key feature in the mass spectrum of a compound containing a single bromine
atom is the presence of an isotopic peak at [M+2]+H with a relative intensity of approximately
98% of the [M]+H peak, due to the natural abundance of the 7°Br and ®1Br isotopes.

Expected Fragmentation Pattern:

In an electron ionization (El) mass spectrum, 4-Bromo-2-phenylquinoline would be expected
to show a prominent molecular ion peak. Common fragmentation pathways would likely involve
the loss of the bromine atom (M-Br) and the loss of a hydrogen atom (M-H). Further
fragmentation of the quinoline ring system could also be observed.

Sample Introduction Tonization Mass Analysis Detection

Introduce sample (e.g., via direct infusion or GC/LC) lonize molecules (e.g., ESI or El) Separate ions by m/z ratio Detect ions and generate mass spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-phenylquinoline: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267373#spectroscopic-data-of-4-bromo-2-
phenylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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